molecular formula C5H6N2O2 B7794635 5-Methoxypyrimidin-4-ol CAS No. 71133-22-7

5-Methoxypyrimidin-4-ol

Cat. No. B7794635
CAS RN: 71133-22-7
M. Wt: 126.11 g/mol
InChI Key: WOKGGVGWBXBJPK-UHFFFAOYSA-N
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Description

5-Methoxypyrimidin-4-ol is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxypyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxypyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tautomerism and Solvent Effects: 5-Fluoro-4-hydroxy-2-methoxypyrimidine, a compound closely related to 5-Methoxypyrimidin-4-ol, exhibits tautomerism and has a zwitterionic structure that is stabilized in certain solvents capable of specific solvation via hydrogen bonding (Kheifets, G. M., Gindin, V., & Studentsov, E. P., 2006).

  • Rearrangement in Pyrimidine Reactions: The thermal rearrangement of methoxypyrimidines, such as 5-Methoxypyrimidin-4-ol, can lead to various chemical transformations, including the formation of N-methyl-2(or 4)-oxopyrimidines (Brown, D. J., & Lee, T. C., 1970).

  • Anticancer Drug Wastewater Treatment: In a study involving 5-Fluoro-2-Methoxypyrimidine, an electrochemical treatment method was developed for treating anticancer drug wastewater. This process showed significant removal of contaminants and improved biodegradability (Zhang, Y., Tingting, Y., Han, W., Sun, X., Li, J., Shen, J., & Wang, L., 2016).

  • Solubility Studies: The solubilities of various methoxypyrimidine derivatives in different solvents have been studied, providing insights into their physical properties and potential applications (Liu, Y.-J., Luo, T., Yao, X., Mao, Z.-B., & Liu, G., 2010).

  • Antiviral Activity: Certain derivatives of 2,4-diamino-6-hydroxypyrimidines, which are structurally similar to 5-Methoxypyrimidin-4-ol, have shown antiretroviral activity in cell culture. These findings are significant for developing new antiviral therapies (Hocková, D., Holý, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J., 2003).

  • Kinase Inhibitors: A study on 2,4-Disubstituted-5-fluoropyrimidine, a compound related to 5-Methoxypyrimidin-4-ol, explored its potential as a kinase inhibitor. Such compounds are significant in cancer treatment (Wada, H., Cheng, L., Jiang, J., Jiang, Z., Xie, J., Hu, T., Sanganee, H., & Luker, T., 2012).

  • Synthesis and Structural Study: The synthesis of novel 5-(hydroxyalkyl)pyrimidines, which are related to 5-Methoxypyrimidin-4-ol, and their structural analysis have been described. This includes alkylation processes and X-ray diffraction analysis (Meščić, A., Glavač, D., Osmanović, A., Završnik, D., Cetina, M., Makuc, D., Plavec, J., Ametamey, S., & Raić-Malić, S., 2013).

properties

IUPAC Name

5-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKGGVGWBXBJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901504
Record name NoName_630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyrimidin-4-ol

CAS RN

71133-22-7
Record name 4(3H)-Pyrimidinone, 5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71133-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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